(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to an indole moiety, which is further connected to a propenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propenoic Acid Chain: The final step involves the formation of the propenoic acid chain through a Knoevenagel condensation reaction, where the indole derivative reacts with malonic acid or its derivatives in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to interact with cellular membranes, potentially disrupting their integrity and leading to cell death. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,4-Dichlorobenzyl alcohol
- 1-(2,4-Dichlorobenzyl)-1H-imidazole
Uniqueness
(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid is unique due to the combination of the dichlorobenzyl group with the indole moiety and the propenoic acid chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
(E)-3-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-7-5-13(16(20)9-14)11-21-10-12(6-8-18(22)23)15-3-1-2-4-17(15)21/h1-10H,11H2,(H,22,23)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOLHKLKYXNGRU-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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